molecular formula C15H13ClN2O2 B11952646 [4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate CAS No. 10435-28-6

[4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate

Cat. No.: B11952646
CAS No.: 10435-28-6
M. Wt: 288.73 g/mol
InChI Key: ZBNRKPLXOBSZEW-UHFFFAOYSA-N
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Description

[4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, an iminomethyl group, and a N-methylcarbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate typically involves the condensation of 3-chlorobenzaldehyde with 4-aminophenyl N-methylcarbamate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the imine bond. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

[4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted phenyl derivatives.

Scientific Research Applications

[4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pesticides and other agrochemicals due to its bioactive properties.

Mechanism of Action

The mechanism of action of [4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and disrupting normal cellular processes. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Carbaryl: Another N-methylcarbamate compound used as an insecticide.

    Aldicarb: A carbamate pesticide with similar bioactive properties.

    Methomyl: A carbamate insecticide known for its high toxicity to insects.

Uniqueness

[4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its chlorophenyl group enhances its reactivity and bioactivity, making it a valuable compound in various applications.

Properties

CAS No.

10435-28-6

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

IUPAC Name

[4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate

InChI

InChI=1S/C15H13ClN2O2/c1-17-15(19)20-14-7-5-11(6-8-14)10-18-13-4-2-3-12(16)9-13/h2-10H,1H3,(H,17,19)

InChI Key

ZBNRKPLXOBSZEW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=C(C=C1)C=NC2=CC(=CC=C2)Cl

Origin of Product

United States

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